molecular formula C10H12N2O3S B044443 (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 120709-09-3

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B044443
CAS No.: 120709-09-3
M. Wt: 240.28 g/mol
InChI Key: ZYLDQHILNOZKIF-DHLUJLSBSA-N
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Description

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are known for their flexibility and usage as precursors for a variety of industrial chemicals. They can be produced fermentatively using engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. However, carboxylic acids can inhibit microbial growth at concentrations below desired yields, impacting industrial bioprocesses. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe, Royce, & Liu, 2013).

Paramagnetic Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is used in studies of peptides and peptide synthesis. Its rigid structure and attachment to the peptide backbone via a peptide bond make TOAC useful for analyzing backbone dynamics and peptide secondary structure. Techniques such as EPR spectroscopy, X-ray crystallography, and NMR have employed TOAC to investigate peptide interactions with membranes and other proteins, providing insights into peptide orientation and interactions (Schreier et al., 2012).

Functionalized β-Amino Acid Derivatives in Drug Research

Cyclic β-amino acids have significant impact in drug research due to their biological relevance. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are widely used to access alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer versatile, robust, and efficient methodologies for producing compounds relevant in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Metabolic Activation of Carboxylic Acids

Carboxylic acids, both endogenous and xenobiotic, can undergo metabolic activation, forming acyl-glucuronides and acyl-CoA thioesters. These metabolites are chemically reactive and may play a role in adverse reactions and toxicity. Understanding the metabolic activation of carboxylic acids is essential for assessing the safety and efficacy of carboxylic acid-containing drugs (Skonberg, Olsen, Madsen, Hansen, & Grillo, 2008).

Properties

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLDQHILNOZKIF-DHLUJLSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148332
Record name 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107937-01-9
Record name 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107937019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-8-OXO-3-((1E)-PROP-1-ENYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE15V22RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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